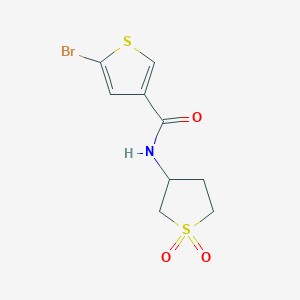
Methyl 1-(3-fluoro-4-methylbenzoyl)pyrrolidine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-(3-fluoro-4-methylbenzoyl)pyrrolidine-2-carboxylate, also known as FMMP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and drug discovery. FMMP belongs to the class of pyrrolidine carboxylates and is known for its unique chemical structure and properties.
作用機序
The exact mechanism of action of Methyl 1-(3-fluoro-4-methylbenzoyl)pyrrolidine-2-carboxylate is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain, including the cholinergic and dopaminergic systems. This compound has been shown to increase the release of acetylcholine and dopamine in the brain, which may contribute to its cognitive enhancing effects. This compound has also been shown to inhibit the reuptake of dopamine, which may contribute to its potential as a treatment for certain neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including its ability to enhance cognitive function, improve memory retention, and increase alertness and wakefulness. This compound has also been shown to have potential as a treatment for certain neurological disorders, including Alzheimer's disease and Parkinson's disease. Additionally, this compound has been shown to have potential as a treatment for certain psychiatric disorders, including depression and anxiety.
実験室実験の利点と制限
Methyl 1-(3-fluoro-4-methylbenzoyl)pyrrolidine-2-carboxylate has a number of advantages for use in lab experiments, including its high purity and stability, its ability to easily penetrate the blood-brain barrier, and its relatively low toxicity. However, this compound also has some limitations, including its high cost and limited availability, its potential for abuse, and the need for further research to fully understand its mechanism of action and potential side effects.
将来の方向性
There are a number of future directions for the study of Methyl 1-(3-fluoro-4-methylbenzoyl)pyrrolidine-2-carboxylate, including further research into its mechanism of action, potential therapeutic applications, and safety profile. Additionally, there is a need for the development of new and improved synthesis methods for this compound, as well as the development of new analogs and derivatives with improved efficacy and safety profiles. Finally, there is a need for further research into the potential risks and benefits of this compound, including its potential for abuse and addiction.
合成法
Methyl 1-(3-fluoro-4-methylbenzoyl)pyrrolidine-2-carboxylate can be synthesized by using a variety of methods, including the Mannich reaction, the Pictet-Spengler reaction, and the Friedel-Crafts acylation reaction. The most commonly used method for synthesizing this compound is the Mannich reaction, which involves the condensation of an amine, formaldehyde, and a ketone. In the case of this compound, the amine used is pyrrolidine, the ketone used is 3-fluoro-4-methylbenzoyl chloride, and the formaldehyde used is paraformaldehyde. The reaction is carried out in the presence of a strong acid catalyst, such as hydrochloric acid, and the product is obtained by purification through recrystallization.
科学的研究の応用
Methyl 1-(3-fluoro-4-methylbenzoyl)pyrrolidine-2-carboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and drug discovery. In medicinal chemistry, this compound has been used as a building block for the synthesis of various compounds with potential therapeutic properties. In pharmacology, this compound has been studied for its effects on the central nervous system, including its potential as a cognitive enhancer and its ability to modulate neurotransmitter systems. In drug discovery, this compound has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
特性
IUPAC Name |
methyl 1-(3-fluoro-4-methylbenzoyl)pyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO3/c1-9-5-6-10(8-11(9)15)13(17)16-7-3-4-12(16)14(18)19-2/h5-6,8,12H,3-4,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYUHYIJJGDKEKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCCC2C(=O)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-methyl-N-(1-phenylethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7541727.png)


![4-[[2-(Cyclopropylamino)-2-oxoethyl]sulfamoyl]benzoic acid](/img/structure/B7541747.png)


![2-[4-Nitro-3-(trifluoromethyl)anilino]propanamide](/img/structure/B7541771.png)

![(5-Chlorofuran-2-yl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B7541784.png)
![2-[(5-Chlorothiadiazol-4-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7541785.png)



